

Ac-Leu-Arg-AMC Fluorescence: A Technical Guide for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of the Fluorogenic Protease Substrate **Ac-Leu-Arg-AMC**.

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (**Ac-Leu-Arg-AMC**). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool in their experimental workflows. This document details the core principles of **Ac-Leu-Arg-AMC** fluorescence, its primary enzymatic targets, quantitative parameters, detailed experimental protocols, and its role within relevant biological pathways.

Core Principle: Fluorogenic Cleavage

Ac-Leu-Arg-AMC is a synthetic peptide substrate designed to measure the activity of specific proteases. The peptide sequence, Leucine-Arginine, is linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for monitoring protease function.

Data Presentation

The utility of **Ac-Leu-Arg-AMC** as a research tool is defined by its specific biochemical and photophysical properties. The following tables summarize the key quantitative data associated with this substrate.



Photophysical Properties

Property	- Value	Reference
Excitation Wavelength (λex)	360 - 380 nm	[1]
Emission Wavelength (λem)	440 - 460 nm	[1]
Fluorophore	7-amino-4-methylcoumarin (AMC)	[1]

Enzymatic Specificity and Kinetics

Ac-Leu-Arg-AMC is primarily a substrate for proteases exhibiting trypsin-like activity, which preferentially cleave peptide bonds C-terminal to basic amino acid residues such as Arginine and Lysine. The most prominent enzyme target for this substrate is the 20S proteasome, specifically its β2 subunit. While specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for **Ac-Leu-Arg-AMC** are not readily available in the literature, it is consistently described as having a low Km and high specific activity, indicating a high affinity and efficient cleavage by its target enzymes.[2][3]

Enzyme	Subunit/Type	Specificity	Kinetic Parameters	Reference
20S Proteasome	β2 subunit	Trypsin-like	Low Km, High Specific Activity (Specific values not cited in literature)	[2][4]
Other Trypsin- like Proteases	N/A	Cleavage after basic residues	Data not available	

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure protease activity using **Ac-Leu-Arg-AMC**.

Materials



- Ac-Leu-Arg-AMC substrate
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 50 mM HEPES, 20 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5)
- Purified 20S proteasome or cell lysate containing the protease of interest
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Stock Solution Preparation

- Ac-Leu-Arg-AMC Stock (10 mM): Dissolve the lyophilized Ac-Leu-Arg-AMC powder in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
- Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate in a suitable buffer on ice. The optimal concentration should be determined empirically.

Assay Procedure

- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the 10 mM Ac-Leu-Arg-AMC stock solution in Assay
 Buffer to the desired final concentration (typically in the range of 10-100 μM).
 - Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in Assay Buffer.
- Assay Setup:
 - Add 50 μL of the Enzyme Working Solution to each well of the 96-well plate.
 - Include control wells:
 - No-Enzyme Control: 50 μL of Assay Buffer without the enzyme.



 Inhibitor Control (optional): 50 μL of Enzyme Working Solution pre-incubated with a specific inhibitor.

Initiate Reaction:

 \circ Add 50 μ L of the Substrate Working Solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 μ L.

• Fluorescence Measurement:

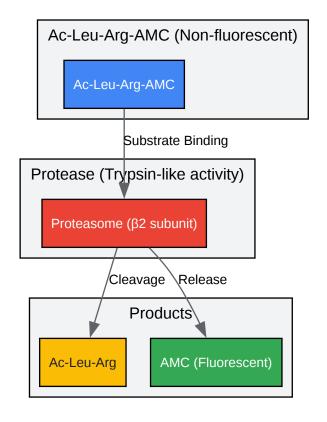
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at 37°C.

Data Analysis:

- Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the experimental wells.
- The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
- To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.

Mandatory Visualizations Enzymatic Cleavage of Ac-Leu-Arg-AMC



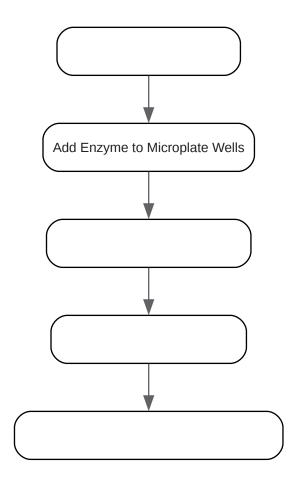


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Caption: Enzymatic cleavage of Ac-Leu-Arg-AMC by a protease with trypsin-like activity.

Experimental Workflow for Protease Activity Assay



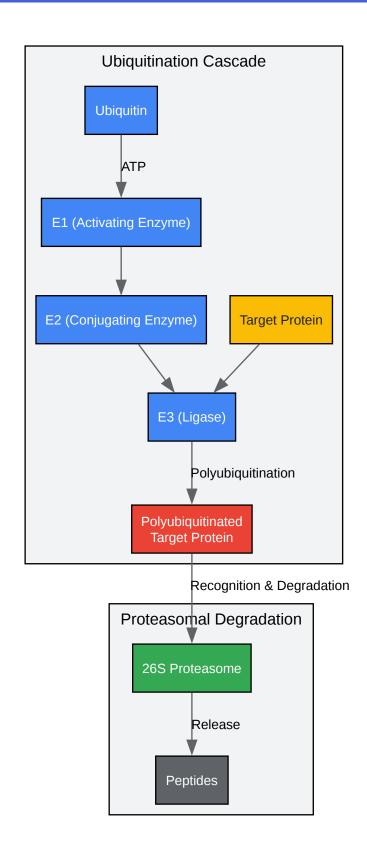


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Caption: A typical experimental workflow for measuring protease activity using **Ac-Leu-Arg-AMC**.

The Ubiquitin-Proteasome Signaling Pathway





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Caption: The ubiquitin-proteasome pathway for targeted protein degradation.



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